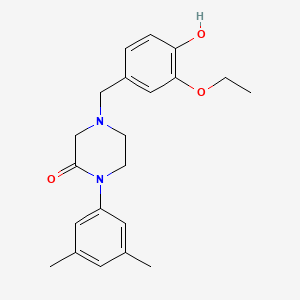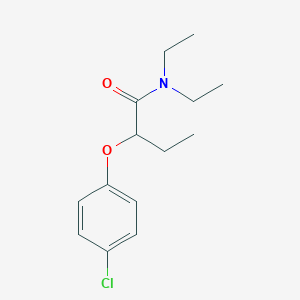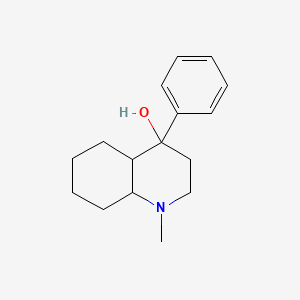
1-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzyl)-2-piperazinone, commonly known as DMPEP, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in pharmacology and neuroscience. DMPEP belongs to the class of piperazinone compounds and is structurally similar to the well-known psychoactive substance, MDMA. However, unlike MDMA, DMPEP has not been extensively studied for its psychoactive effects and is primarily being investigated for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of DMPEP is not yet fully understood. However, it is believed that DMPEP may act as a serotonin and dopamine releaser, similar to MDMA. This means that DMPEP may increase the levels of these neurotransmitters in the brain, leading to increased feelings of well-being, euphoria, and sociability.
Biochemical and Physiological Effects:
DMPEP has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, elevated body temperature, and changes in heart rate and blood pressure. DMPEP has also been shown to increase the levels of certain hormones, such as oxytocin and prolactin, which are involved in social bonding and lactation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPEP in lab experiments is its structural similarity to MDMA, which allows for comparisons to be made between the two compounds. Additionally, DMPEP has been shown to have a lower toxicity profile than MDMA, making it a potentially safer alternative for research purposes. However, one limitation of using DMPEP in lab experiments is its limited availability and high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for research on DMPEP. One area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neurochemical basis of social behavior and bonding. Additionally, further research is needed to fully understand the mechanism of action of DMPEP and its potential effects on the brain and body.
Métodos De Síntesis
The synthesis of DMPEP involves several chemical reactions and requires specialized equipment and knowledge in organic chemistry. One of the most common methods for synthesizing DMPEP involves the reaction of 3,5-dimethylphenylacetic acid with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst, followed by the addition of piperazine and a dehydrating agent. The resulting product is then purified through a series of extraction and chromatography techniques.
Aplicaciones Científicas De Investigación
DMPEP has been primarily studied for its potential applications in pharmacology and neuroscience. Preliminary studies suggest that DMPEP may have an effect on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood, cognition, and behavior. DMPEP has also been shown to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and depression.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-26-20-12-17(5-6-19(20)24)13-22-7-8-23(21(25)14-22)18-10-15(2)9-16(3)11-18/h5-6,9-12,24H,4,7-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCYTZBCSQNWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5323124.png)
![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)

![1-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxobutan-2-ol](/img/structure/B5323154.png)
![8-methoxy-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5323167.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)

![1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5323185.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)

![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)
![2-{2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5323218.png)

![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323232.png)